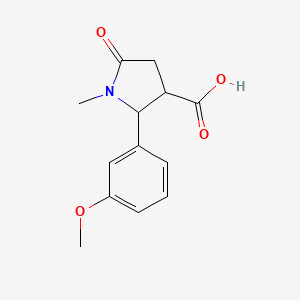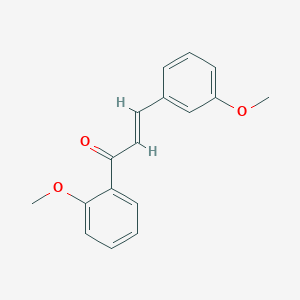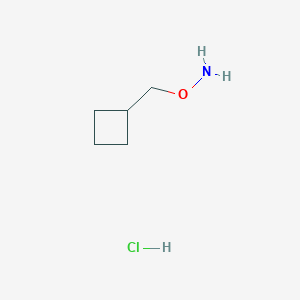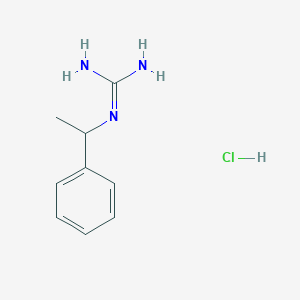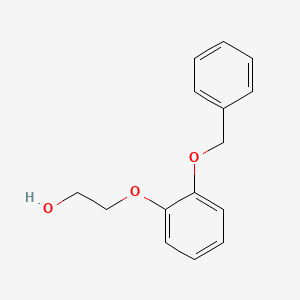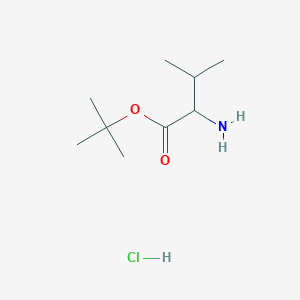![molecular formula C7H11NO2 B3153448 Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate CAS No. 758684-88-7](/img/structure/B3153448.png)
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
“Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 758684-88-7 . It has a molecular weight of 141.17 and its molecular formula is C7H11NO2 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Incorporation into Peptides
- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate derivatives have been synthesized starting from [1.1.1]propellane. These derivatives are analogues of γ-aminobutyric acid and have been incorporated into both linear and cyclic peptides using solution and solid-phase techniques. This suggests their potential application in peptide synthesis and possibly in drug design (Pätzel et al., 2004).
Structural Analysis and Crystallography
- The N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid, which is a related compound, has been studied for its room-temperature X-ray structure. This research contributes to understanding the molecular structure and potential interactions in crystal lattices, which can be crucial for developing new materials or pharmaceuticals (Luger et al., 2000).
Synthesis of Other Derivatives and Reactions
- Various reactions and syntheses involving derivatives of this compound have been explored, including cycloadditions and ring-opening reactions. These studies are significant for organic synthesis and the development of new chemical reactions (Franck-Neumann et al., 1989).
Medicinal Chemistry and Biological Applications
- Research has been conducted on the synthesis of novel bicyclo[1.1.1]pentane-based omega-acidic amino acids as glutamate receptor ligands. This indicates potential applications in neuroscience and pharmacology, particularly in modulating glutamate receptors, which are critical for neurological function (Filosa et al., 2009).
Enantioselective Functionalization
- There has been a focus on the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, offering access to chiral substituted derivatives. Such research is vital for the development of asymmetric synthesis methods, a key area in medicinal chemistry (Garlets et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYIKAGIHQBRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



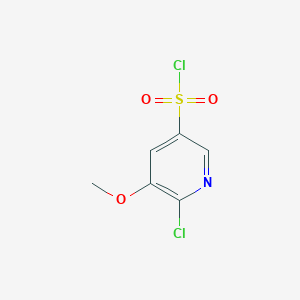
![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)

